1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione
Description
1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with ethyl and methoxyethoxy groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
1-ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c1-3-17-8-9-19(16(22)15(17)21)12-14(20)18-6-4-13(5-7-18)24-11-10-23-2/h13H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBKUJVEFXYTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CCC(CC2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the ethyl and methoxyethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyethoxy)ethoxy]acetic acid: Shares the methoxyethoxy group but differs in the overall structure and functional groups.
4-Methylbenzenesulfonic acid 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester: Similar in having the methoxyethoxy group but with different core structures.
Uniqueness
1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione is unique due to its specific combination of functional groups and the piperazine ring structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
